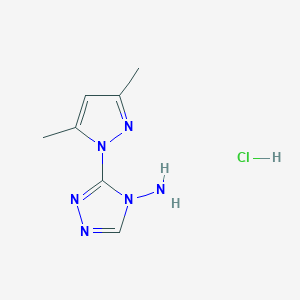
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride” is likely to be a salt due to the presence of “hydrochloride” in its name. It contains a pyrazole ring and a triazole ring, both of which are nitrogen-containing heterocycles .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors under specific conditions .Molecular Structure Analysis
The compound contains a pyrazole ring and a triazole ring. Pyrazole rings are five-membered rings with two nitrogen atoms, and triazole rings are also five-membered rings but with three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and triazole rings. These rings can act as a point of reactivity due to the presence of nitrogen atoms .科学的研究の応用
Industrial and Agricultural Applications
Amino-1,2,4-triazoles, closely related to the queried compound, are essential raw materials in fine organic synthesis. These compounds are integral to producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, emphasizing their versatility in applied sciences, biotechnology, energy, and chemistry. In agriculture, derivatives of amino-1,2,4-triazoles are widely used for manufacturing insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors of nitrogen fertilizers. In the medical field, they form the basis for drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, showcasing their broad utility across sectors (Nazarov et al., 2021).
Pharmaceutical Research and Development
Triazole derivatives, including those similar to the compound , have been studied extensively for their therapeutic potential. The patent landscape from 2008 to 2011 highlights novel triazole derivatives with diverse biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. These compounds are considered for clinical studies, underscoring their importance in developing new drugs. Their structural versatility allows for several modifications, providing a pathway to address new diseases, bacteria, and viruses challenging mankind, especially in the face of increasing antibiotic resistance and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Synthetic Chemistry and Material Science
The review on the synthesis of pyrazole heterocycles, including the core structure of the queried compound, emphasizes their role as pharmacophores in biologically active compounds. Pyrazoles are utilized as synthons in organic synthesis, possessing wide-ranging biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The success of pyrazole COX-2 inhibitors further highlights the significance of these heterocycles in medicinal chemistry, providing valuable strategies for designing more active biological agents through modification and derivatization (Dar & Shamsuzzaman, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.ClH/c1-5-3-6(2)13(11-5)7-10-9-4-12(7)8;/h3-4H,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQXCFLKVKRGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=CN2N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride | |
CAS RN |
1573547-24-6 |
Source


|
| Record name | 4H-1,2,4-Triazol-4-amine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
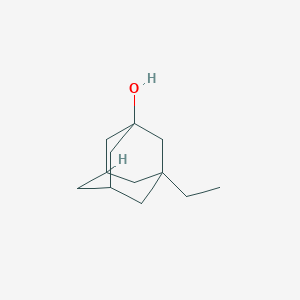
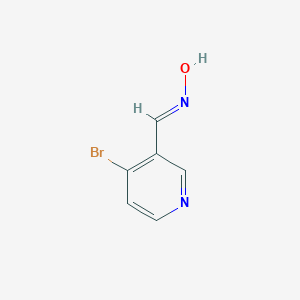
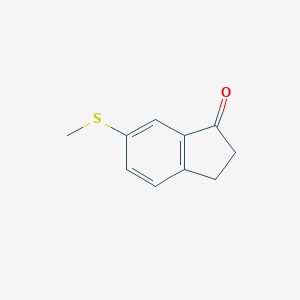
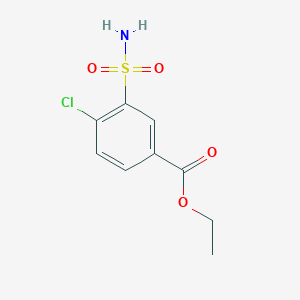
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
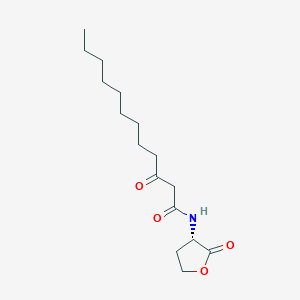
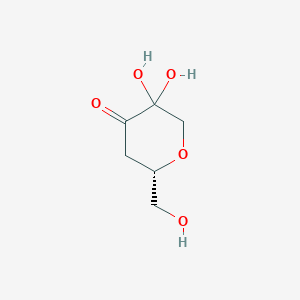

![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)


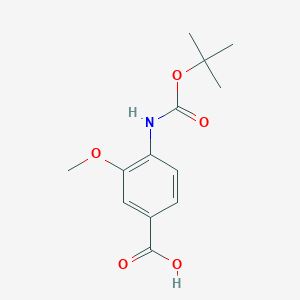
![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)